molecular formula C13H13N7O2S B2986417 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1323669-22-2

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2986417
M. Wt: 331.35
InChI Key: CXZWCKKSGLMIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
The exact mass of the compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A novel derivative containing the 1,3,4-oxadiazole moiety has been synthesized, showcasing the compound's potential for further chemical modification and study. The structural determination of these compounds has been performed using advanced techniques like NMR, highlighting their complex molecular architecture and the significance of isomeric forms (Li Ying-jun, 2012).

Antimicrobial and Antifungal Activities

Research has demonstrated the effectiveness of derivatives containing the 1,3,4-oxadiazole ring against a range of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. These compounds have shown significant activity against common pathogens, suggesting their utility in developing new treatments for infectious diseases (Poonam Devi, M. Shahnaz, D. Prasad, 2022).

Anti-inflammatory and Analgesic Properties

Studies on substituted 1,3,4-oxadiazoles have revealed their anti-inflammatory and analgesic properties, offering insights into their potential for treating pain and inflammation. The detailed examination of these compounds' effects has contributed to our understanding of how structural variations influence biological activity (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).

Insecticidal Efficacy

Research into novel heterocycles incorporating the thiadiazole moiety has shown promising insecticidal properties against agricultural pests. This line of investigation opens up new avenues for developing safer, more effective pesticides to protect crops and ensure food security (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).

Heterocyclic Chemistry and Drug Design

The compound's core structure serves as a foundation for synthesizing various heterocyclic derivatives with potential applications in drug design and development. These derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory activities, demonstrating the compound's versatility and importance in medicinal chemistry (Sraa Abu-Melha, 2021).

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-8-17-11(22-20-8)6-16-10(21)5-9-7-23-13(18-9)19-12-14-3-2-4-15-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWCKKSGLMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

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